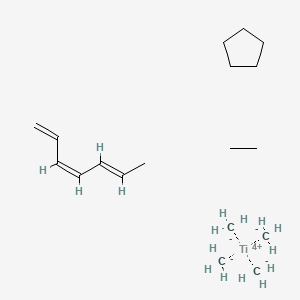
N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) is a synthetic compound that has various applications in scientific research. It is used to measure the activity of enzymes, to study the structure of proteins, and to study the interactions between proteins and other molecules. Dnp-L-Met-OH.DCHA is also used to study the binding of ligands to proteins, as well as to study the structure of carbohydrates.
Aplicaciones Científicas De Investigación
Dnp-L-Met-OH.DCHA has a variety of applications in scientific research. It is used to measure the activity of enzymes, to study the structure of proteins, and to study the interactions between proteins and other molecules. It is also used to study the binding of ligands to proteins, as well as to study the structure of carbohydrates.
Mecanismo De Acción
Dnp-L-Met-OH.DCHA acts as a substrate for enzymes, and its presence can be used to measure the activity of the enzyme. When the enzyme acts on the substrate, it causes a change in the structure of the substrate, which can then be detected.
Biochemical and Physiological Effects
Dnp-L-Met-OH.DCHA has no known biochemical or physiological effects. It is used solely as a substrate for enzymes and does not interact with any other biochemical or physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dnp-L-Met-OH.DCHA in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, making it suitable for long-term storage. The main limitation of using this compound is that it is not very specific, meaning that it can interact with other enzymes and molecules, which can lead to incorrect results.
Direcciones Futuras
The future directions for research involving Dnp-L-Met-OH.DCHA include: further study of the mechanism of action of the compound; development of more specific substrates for specific enzymes; investigation of the interactions between Dnp-L-Met-OH.DCHA and other molecules; and development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of Dnp-L-Met-OH.DCHA could lead to new insights into the role of enzymes in biological processes.
Métodos De Síntesis
The synthesis of Dnp-L-Met-OH.DCHA is a two-step process. The first step involves the reaction of 2,4-dinitrophenol with L-methionine to form a dinitrophenyl-L-methionine intermediate. This intermediate is then reacted with dicyclohexylammonium chloride to form the final product, Dnp-L-Met-OH.DCHA.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMKAWZIWZJCB-NPULLEENSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)